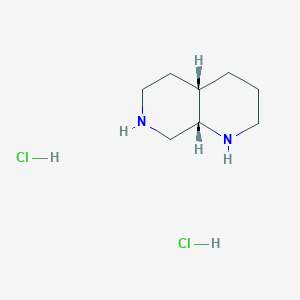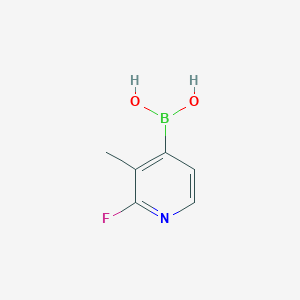
2-Fluoro-3-methylpyridine-4-boronic acid
Vue d'ensemble
Description
2-Fluoro-3-methylpyridine-4-boronic acid is a heterocyclic boronic acid with a molecular formula of C6H7BFO2 . This compound consists of a pyridine ring that is substituted with a boronic acid functional group and a fluorine atom in the 2-position and a methyl group in the 3-position.
Synthesis Analysis
Boronic acid is a stable and generally a non-toxic group that is easily synthesized and can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-methylpyridine-4-boronic acid consists of a pyridine ring that is substituted with a boronic acid functional group and a fluorine atom in the 2-position and a methyl group in the 3-position.Chemical Reactions Analysis
2-Fluoro-3-methylpyridine-4-boronic acid, also known as 4-pyridinylboronic acid, is a heterocyclic boronic acid with a molecular formula of C6H7BFO2.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-3-methylpyridine-4-boronic acid include a density of 1.3±0.1 g/cm3, boiling point of 339.1±52.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, enthalpy of vaporization of 61.5±3.0 kJ/mol, flash point of 158.9±30.7 °C, and index of refraction of 1.504 .Applications De Recherche Scientifique
-
Precursor to Biologically Active Molecules
- Field : Biochemistry
- Application : “2-Fluoro-3-methylpyridine-4-boronic acid” is used as a precursor to biologically active molecules .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes include the creation of heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity .
-
Heterocyclization with α-Oxocarboxylic Acids
- Field : Organic Chemistry
- Application : “2-Fluoro-3-methylpyridine-4-boronic acid” can be involved in heterocyclization with α-oxocarboxylic acids .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not available in the source .
-
Sensing Applications
- Field : Analytical Chemistry
- Application : Boronic acids, including “2-Fluoro-3-methylpyridine-4-boronic acid”, are increasingly utilized in diverse areas of research, including various sensing applications .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these sensing applications were not available in the source .
-
Electrophoresis of Glycated Molecules
- Field : Biochemistry
- Application : Boronic acids, including “2-Fluoro-3-methylpyridine-4-boronic acid”, are used for electrophoresis of glycated molecules .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not available in the source .
-
Controlled Release of Insulin
- Field : Biomedical Engineering
- Application : Boronic acids are employed in polymers for the controlled release of insulin .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not available in the source .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
Orientations Futures
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . There is particular interest in improving the poor reaction success of 2-pyridyl boron nucleophiles . This review focuses on the methods developed for the challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles, and ranges from traditional cross-coupling processes to alternative nucleophilic reagents and novel main group approaches .
Propriétés
IUPAC Name |
(2-fluoro-3-methylpyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c1-4-5(7(10)11)2-3-9-6(4)8/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDPJNGZUBIPCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-methylpyridine-4-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



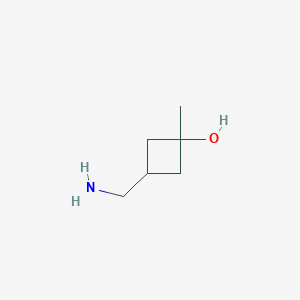
![5-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-3,5-dicarboxylate](/img/structure/B1403481.png)
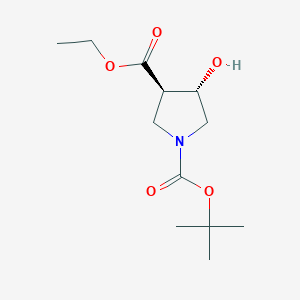
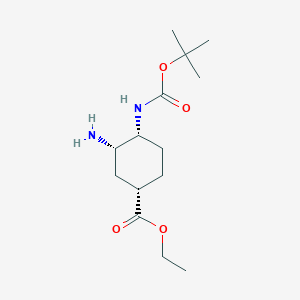
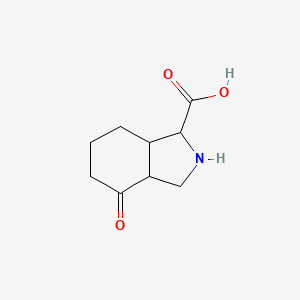
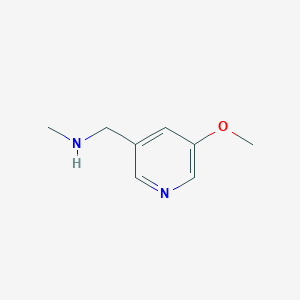
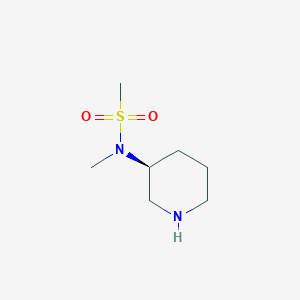
![Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate](/img/structure/B1403492.png)
![7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1403494.png)
![2-(Cbz-amino)-7-azaspiro[3.5]nonane](/img/structure/B1403496.png)
![5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine](/img/structure/B1403499.png)
